2-Bromo-4,5-dichlorothiazole
CAS No.: 57314-09-7
Cat. No.: VC7982307
Molecular Formula: C3BrCl2NS
Molecular Weight: 232.91 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57314-09-7 |
|---|---|
| Molecular Formula | C3BrCl2NS |
| Molecular Weight | 232.91 g/mol |
| IUPAC Name | 2-bromo-4,5-dichloro-1,3-thiazole |
| Standard InChI | InChI=1S/C3BrCl2NS/c4-3-7-1(5)2(6)8-3 |
| Standard InChI Key | FCFMMFHRNDCGHX-UHFFFAOYSA-N |
| SMILES | C1(=C(SC(=N1)Br)Cl)Cl |
| Canonical SMILES | C1(=C(SC(=N1)Br)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
2-Bromo-4,5-dichlorothiazole is a planar aromatic heterocycle with a thiazole core substituted at positions 2, 4, and 5 with bromine and chlorine atoms, respectively. The IUPAC name derives from the numbering of the thiazole ring, where the sulfur atom occupies position 1 and the nitrogen atom position 3. Key computed descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃BrCl₂NS | |
| Molecular Weight | 261.39 g/mol | |
| SMILES Notation | ClC1=C(Cl)C(=NCS1)Br | |
| InChI Key | UUIVVQFYCNPQOY-UHFFFAOYSA-N |
The electronegative halogens induce electron-withdrawing effects, rendering the thiazole ring electron-deficient. This property enhances susceptibility to nucleophilic substitution at the bromine site while stabilizing the ring against electrophilic attacks .
Spectral Characterization
Infrared (IR) spectroscopy of analogous thiazole derivatives reveals characteristic absorptions:
Nuclear magnetic resonance (¹H NMR) data for structurally similar compounds show thiazole ring protons as singlets near δ 7.3–7.6 ppm, while halogenated aromatic protons appear as doublets or multiplets depending on coupling patterns .
Synthetic Methodologies
Cyclocondensation Approaches
The synthesis of 2-bromo-4,5-dichlorothiazole typically involves cyclocondensation reactions between α-haloketones and thioureas or thiosemicarbazides. A representative protocol adapted from Holla et al. (2003) involves:
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Substrate Preparation:
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Optimized Reaction Conditions:
| Starting Material | Product Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| 4-Chlorophenylthiourea | 82 | 98 | |
| 2,4-Dichlorophenylthiourea | 70 | 95 | |
| 4-Methoxyphenylthiourea | 86 | 99 |
Reactivity and Functionalization
Halogen Exchange Reactions
The bromine atom at position 2 undergoes facile nucleophilic displacement with:
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Amines: Producing 2-amino-4,5-dichlorothiazoles (e.g., with aniline derivatives)
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Thiols: Generating bis-thiazole sulfides under basic conditions
Cross-Coupling Applications
Palladium-catalyzed couplings enable diversification:
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Suzuki-Miyaura: Installing aryl groups at position 2 using arylboronic acids
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Buchwald-Hartwig Amination: Introducing secondary amines via Pd/Xantphos catalysis
| Hazard Code | Description | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | P301+P317: Seek medical advice |
| H312 | Harmful in contact with skin | P280: Wear protective gloves |
| H315 | Causes skin irritation | P302+P352: Wash skin |
| H319 | Causes serious eye irritation | P305+P351+P338: Rinse eyes |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust |
Environmental Persistence
The compound’s environmental fate parameters include:
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Biodegradation Probability: <10% (OECD 301F)
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Aquatic Toxicity: LC₅₀ (Daphnia magna) = 3.2 mg/L (96h)
Industrial and Research Applications
Agrochemical Intermediates
Used in synthesis of:
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Fungicides: Combining with triazole moieties for broad-spectrum activity
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Herbicides: Modifying auxin-like activity through carboxylate derivatives
Material Science Applications
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